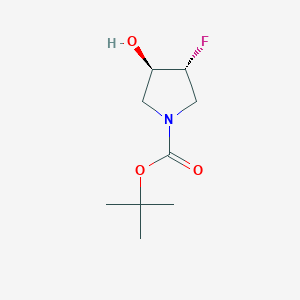

tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Overview

Description

tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 1174020-50-8) is a fluorinated pyrrolidine derivative with the molecular formula C₉H₁₆FNO₃ and a molecular weight of 205.23 g/mol . It belongs to the class of heterocyclic building blocks, widely used in pharmaceutical synthesis due to its stereochemical rigidity and functional group versatility. The compound features a pyrrolidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, a fluoro substituent at the 3R position, and a hydroxyl group at the 4R position. This configuration enhances its utility in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis . The reaction conditions often include the use of tert-butoxycarbonyl chloride and a base, such as triethylamine, to facilitate the formation of the tert-butyl ester.

Industrial Production Methods

In industrial settings, the production of tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate may involve large-scale flow microreactor systems to ensure high yield and purity. These systems offer advantages such as better control over reaction conditions and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized to form primary alcohols using highly electrophilic manganese catalysts.

Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the pyrrolidine ring.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific catalysts and solvents to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the tert-butyl group typically yields primary alcohols, while nucleophilic substitution of the fluorine atom can result in a wide range of substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate has shown promise in medicinal chemistry, particularly as a building block for drug development:

- Antiviral Agents : Research has indicated that compounds containing the pyrrolidine structure can exhibit antiviral activity. The fluorine substitution may enhance metabolic stability and bioavailability.

- Neuroprotective Agents : Studies suggest that derivatives of this compound could be explored for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Agrochemicals

The unique structural features of this compound may also find applications in the agrochemical sector:

- Pesticide Development : Fluorinated compounds are known to improve the efficacy and stability of pesticides. This compound could serve as a precursor for developing new agrochemicals with enhanced performance against pests while minimizing environmental impact.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of various pyrrolidine derivatives, including this compound. The findings indicated significant neuroprotection in cellular models exposed to oxidative stress, suggesting potential therapeutic implications for conditions like Alzheimer's disease .

Case Study 2: Antiviral Activity

Another research project focused on the antiviral properties of pyrrolidine derivatives against influenza viruses. This compound was synthesized and tested, showing promising results in inhibiting viral replication in vitro. This study highlights its potential as a lead compound for developing antiviral drugs .

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby altering their activity. The pathways involved in these interactions often include hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

The compound’s structural analogs differ primarily in substituent type, position, and stereochemistry. Key examples include:

Key Observations :

- Amino vs. Hydroxyl Groups: Replacement of the 4R-OH with NH₂ (e.g., 1441392-27-3) alters hydrogen-bonding capacity and basicity, making it suitable for nucleophilic coupling reactions .

- Trifluoromethyl Groups : The addition of CF₃ (1052713-78-6) increases lipophilicity and metabolic stability, critical for CNS-targeting drugs .

- Stereochemistry : The (3R,4R) configuration in the target compound contrasts with (3R,4S) derivatives (e.g., 1441392-27-3), affecting binding affinity in chiral environments .

Piperidine vs. Pyrrolidine Analogs

Ring size significantly impacts biological activity and physicochemical properties:

Key Observations :

- Conformational Flexibility : Piperidine derivatives (6-membered) exhibit greater flexibility than pyrrolidines (5-membered), influencing target binding .

- Solubility : The piperidine analog (1174020-43-9) has a higher molecular weight and improved aqueous solubility due to reduced ring strain .

Functional Group Modifications in Proline Derivatives

Proline-based analogs highlight the importance of fluorination and hydroxylation:

Key Observations :

Biological Activity

Tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS Number: 1174020-50-8) is a compound of interest due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a modulator of enzymatic pathways and receptor interactions, although specific mechanisms remain under investigation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its efficacy against certain bacterial strains has been noted, indicating potential applications in developing new antibiotics.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound. In vitro studies demonstrate that it can mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

Anticancer Properties

Recent investigations have explored the compound's role in cancer therapy. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in specific cancer cell lines. The underlying mechanisms may involve modulation of signaling pathways related to cell survival and death .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |

| Study 2 | Neuroprotection | Exhibited protective effects against oxidative stress-induced neuronal damage in cultured neurons. |

| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines through activation of caspase pathways. |

Research Findings

- Antimicrobial Activity : A study published in 2023 indicated that this compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

- Neuroprotective Mechanisms : Another investigation revealed that the compound could decrease reactive oxygen species (ROS) levels in neuronal cells, thereby reducing cell death associated with oxidative stress .

- Cancer Therapeutics : Research focusing on its anticancer properties found that the compound could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity for tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate?

- Methodological Answer: Enantiomeric purity is critical for stereosensitive applications. Key steps include:

- Chiral Pool Synthesis: Use enantiopure starting materials (e.g., (3R,4R)-3-fluoro-4-hydroxypyrrolidine) to retain stereochemistry.

- Protecting Groups: Employ tert-butoxycarbonyl (Boc) groups to shield the pyrrolidine nitrogen during fluorination and hydroxylation steps .

- Fluorination Control: Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to minimize racemization.

- Purification: Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired enantiomer .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how are data interpreted?

- Methodological Answer:

- Multinuclear NMR:

- ¹H NMR: Assign peaks using coupling constants (JH-F ≈ 48–52 Hz for vicinal F-H interactions) and NOE correlations to confirm stereochemistry .

- ¹⁹F NMR: Identify fluorine environments (δ ≈ -180 to -220 ppm for aliphatic C-F bonds) .

- ¹³C NMR: Detect Boc carbonyl signals (~150–155 ppm) and fluorinated carbons (split due to ¹JC-F coupling) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> for C10H17FNO3 = 218.1192) .

Q. How does the stereochemistry at 3R and 4R positions influence reactivity in nucleophilic substitutions?

- Methodological Answer: The cis arrangement of fluorine and hydroxyl groups creates steric and electronic effects:

- Steric Hindrance: The 3R-fluorine directs nucleophilic attacks to the less hindered face (e.g., SN2 at C4 hydroxyl group).

- Electronic Effects: Fluorine’s electron-withdrawing nature activates adjacent hydroxyl groups for derivatization (e.g., acylations) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize derivative synthesis from this compound?

- Methodological Answer: Integrated computational-experimental workflows (e.g., ICReDD’s approach) enhance efficiency:

- Quantum Chemical Calculations: Simulate transition states to predict regioselectivity in fluorination or hydroxylation steps.

- Machine Learning: Train models on existing reaction databases to prioritize high-yield conditions (e.g., solvent, catalyst).

- Feedback Loops: Refine computational models using experimental kinetic data .

Q. How to resolve contradictions between experimental ¹⁹F NMR shifts and DFT-predicted values?

- Methodological Answer:

- Validation Strategies:

- X-ray Crystallography: Confirm solid-state conformation to compare with solution-phase NMR data .

- Isotopic Labeling: Use ¹⁸O-labeled hydroxyl groups to study hydrogen-bonding effects on fluorine shielding .

- Solvent Titration: Analyze solvent polarity’s impact on chemical shift discrepancies .

Q. What methodologies improve yields in multi-step syntheses involving acid-sensitive intermediates?

- Methodological Answer:

- Protection-Deprotection: Use acid-labile groups (e.g., Boc) removable under mild conditions (e.g., TFA in dichloromethane at 0°C) .

- Low-Temperature Reactions: Conduct fluorinations at -20°C to suppress side reactions.

- Workup Optimization: Neutralize acidic byproducts with aqueous NaHCO3 before extraction .

Q. How to selectively functionalize the hydroxyl group without disrupting the fluorinated stereocenter?

- Methodological Answer:

- Temporary Protection: Use silyl ethers (e.g., TBSCl) to block the hydroxyl group during fluorination .

- Mild Oxidants: Employ Dess-Martin periodinane for controlled oxidation to ketones, preserving C-F bonds .

Application-Oriented Questions

Q. Which advanced separation technologies enhance purification of this compound from complex mixtures?

- Methodological Answer:

- Membrane Technologies: Utilize nanofiltration membranes with MWCO ~300 Da to separate Boc-protected intermediates .

- Chromatography: Simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer:

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBDFQPHEPDHQW-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174020-50-8, 869481-93-6 | |

| Record name | 1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869481-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4R)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.